![molecular formula C21H17F3O3S B2921610 1,1-Diphenyl-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanol CAS No. 252026-38-3](/img/structure/B2921610.png)

1,1-Diphenyl-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Electron-Withdrawing Dopant in Carbon Nanotubes

This compound acts as a transparent strong electron-withdrawing p-type dopant in carbon nanotubes . By donating electrons, it can modify the electrical properties of carbon nanotubes, which is crucial for the development of nanoelectronic devices. The ability to control the doping level allows for the fine-tuning of the nanotubes’ conductivity and bandgap, making them suitable for a variety of applications, including transistors, sensors, and conductive films.

Synthesis of Amphoteric Alpha-Boryl Aldehydes

In synthetic chemistry, this compound is used as a reactant for the synthesis of amphoteric alpha-boryl aldehydes . These aldehydes are valuable intermediates in organic synthesis, enabling the creation of complex molecules with high precision. They are particularly important in the synthesis of pharmaceuticals and agrochemicals due to their versatility and reactivity.

Enantioselective Synthesis of Leucosceptroids A-D

The compound is involved in the enantioselective synthesis of the core ring skeleton of leucosceptroids A-D . Leucosceptroids are natural products with potential biological activities. Enantioselective synthesis is critical for producing these compounds in their biologically active form, which can lead to the development of new drugs with specific therapeutic effects.

Stereoselective Synthesis of Monoamine Reuptake Inhibitor NS9544 Acetate

It is also used in the stereoselective synthesis of monoamine reuptake inhibitor NS9544 acetate . Monoamine reuptake inhibitors are a class of medications used to treat depression and other mood disorders. Stereoselective synthesis ensures the production of the desired chiral form of the drug, which is essential for its efficacy and safety.

Electroluminescence in Organic Light-Emitting Diodes (OLEDs)

This compound has been studied for its electroluminescence properties when used in blue organic light-emitting diodes (OLEDs) . The ability to emit light upon electrical excitation makes it a candidate for use in display and lighting technologies. Its high thermal stability and proper frontier-energy levels make it suitable as a host material for blue OLEDs, which are sought after for their efficiency and color purity.

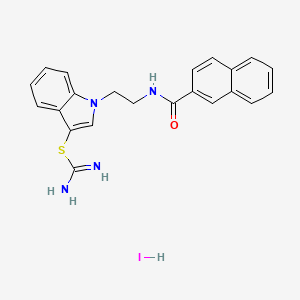

Nitric Oxide Synthase Inhibition

Lastly, it serves as a potent nitric oxide synthase inhibitor . Nitric oxide synthase is an enzyme that produces nitric oxide, a molecule involved in various physiological and pathological processes. Inhibiting this enzyme can have therapeutic implications, such as in the treatment of conditions related to excessive nitric oxide production, including inflammation and neurodegenerative diseases.

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been reported to act as electron-withdrawing p-type dopants .

Mode of Action

It’s known that similar compounds can act as strong electron-withdrawing agents . This suggests that 1,1-Diphenyl-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanol might interact with its targets by accepting electrons, thereby altering the electronic properties of the target molecules.

Biochemical Pathways

Similar compounds have been used in the synthesis of amphoteric alpha-boryl aldehydes and in the enantioselective synthesis of core ring skeletons of leucosceptroids a-d . This suggests that the compound might be involved in similar biochemical pathways.

Pharmacokinetics

A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Result of Action

Similar compounds have shown neuroprotective effects against low k(+)-induced apoptosis in cerebellar granule neurons (cgns) by different pathways .

properties

IUPAC Name |

1,1-diphenyl-2-[3-(trifluoromethyl)phenyl]sulfonylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3O3S/c22-21(23,24)18-12-7-13-19(14-18)28(26,27)15-20(25,16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,25H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDJNIRLXLJDDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Diphenyl-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(tert-butyl)-8-ethyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2921530.png)

![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2921532.png)

![N-cyclopentyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2921533.png)

![methyl 4-((2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamoyl)benzoate](/img/structure/B2921535.png)

![4-Ethoxy-1,6-dioxaspiro[2.5]octane](/img/structure/B2921536.png)

![2-[[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2921543.png)

![1-(4-fluorobenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2921544.png)

![3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile](/img/structure/B2921547.png)